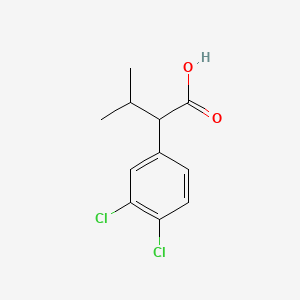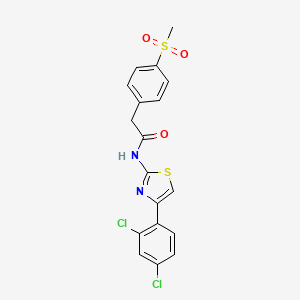
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid (DCPMB) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 255.04 g/mol. It is known for its ability to act as a reagent for the synthesis of other compounds and its use in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This process is widely applied in transition metal catalyzed carbon–carbon bond forming reactions . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Tetra Substituted Diethylenetriamines
The compound is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This process is important in the development of new pharmaceuticals and materials .
Biological Potential of Indole Derivatives
Although not directly mentioned, the compound could potentially be used in the synthesis of indole derivatives . Indole derivatives have diverse biological and clinical applications, and are of wide interest in pharmacological research .
Wirkmechanismus
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a widely used herbicide . 2,4-D primarily targets the auxin receptor system in plants, causing uncontrolled growth .
Mode of Action
If we consider its structural similarity to 2,4-d, it might also act by activating the auxin receptor system, leading to changes in the actin cytoskeleton and an increase in the synthesis of plant hormones abscisic acid (aba) and ethylene .
Biochemical Pathways
2,4-d, a structurally similar compound, affects the auxin receptor system, leading to uncontrolled growth in plants . This results in an increase in the levels of reactive oxygen species (ROS) .
Result of Action
Based on its structural similarity to 2,4-d, it might cause uncontrolled growth in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid. For instance, the genetic structure of soil bacterial communities is significantly modified in response to the application of 2,4-D, but only during the intense phase of this herbicide’s biodegradation .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)7-3-4-8(12)9(13)5-7/h3-6,10H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQVLROVKDETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)


![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)

![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)


![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)